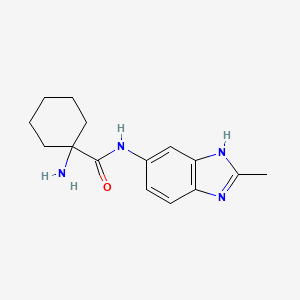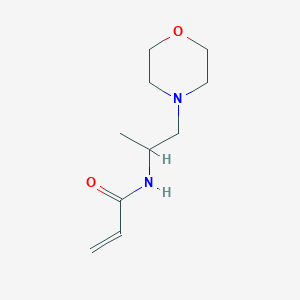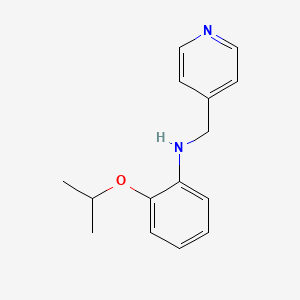
1-amino-N-(2-methyl-3H-benzimidazol-5-yl)cyclohexane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-amino-N-(2-methyl-3H-benzimidazol-5-yl)cyclohexane-1-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the benzimidazole family of compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 1-amino-N-(2-methyl-3H-benzimidazol-5-yl)cyclohexane-1-carboxamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that forms the structural component of microtubules, which are involved in cell division. By inhibiting tubulin polymerization, this compound disrupts the normal process of cell division, leading to cell death.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 1-amino-N-(2-methyl-3H-benzimidazol-5-yl)cyclohexane-1-carboxamide has been shown to have a variety of other biochemical and physiological effects. Studies have shown that it can inhibit the growth of bacteria and fungi, as well as inhibit the activity of enzymes involved in inflammation. It has also been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-amino-N-(2-methyl-3H-benzimidazol-5-yl)cyclohexane-1-carboxamide in lab experiments is its potent anticancer activity. This makes it a promising candidate for further study in the field of cancer research. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that it can be toxic to normal cells at high concentrations, making it important to carefully monitor dosage levels in lab experiments.
Orientations Futures
There are many potential future directions for research on 1-amino-N-(2-methyl-3H-benzimidazol-5-yl)cyclohexane-1-carboxamide. One area of interest is in the development of new anticancer drugs based on this compound. Another potential direction is in the development of new treatments for neurodegenerative diseases based on its neuroprotective effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of 1-amino-N-(2-methyl-3H-benzimidazol-5-yl)cyclohexane-1-carboxamide involves the reaction of 2-methyl-3H-benzimidazole-5-carboxylic acid with cyclohexylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The resulting product is then treated with an appropriate reagent to convert the carboxylic acid group to an amide.
Applications De Recherche Scientifique
1-amino-N-(2-methyl-3H-benzimidazol-5-yl)cyclohexane-1-carboxamide has been studied for its potential applications in a variety of scientific research areas. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propriétés
IUPAC Name |
1-amino-N-(2-methyl-3H-benzimidazol-5-yl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-10-17-12-6-5-11(9-13(12)18-10)19-14(20)15(16)7-3-2-4-8-15/h5-6,9H,2-4,7-8,16H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWDKEOVMXDDNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3(CCCCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-amino-N-(2-methyl-3H-benzimidazol-5-yl)cyclohexane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[2-(triazol-1-yl)phenyl]acetamide](/img/structure/B7557640.png)
![N-[3-[(2-chloroacetyl)amino]-4-methylphenyl]propanamide](/img/structure/B7557650.png)
![N-ethyl-4-methyl-3-[(1-methylpiperidin-4-yl)amino]benzamide](/img/structure/B7557656.png)

![2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol](/img/structure/B7557677.png)
![3-amino-N-[2-(methanesulfonamido)phenyl]benzamide](/img/structure/B7557687.png)

![2-chloro-N-[4-methoxy-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7557697.png)
![3-[[2-(4-Aminophenyl)acetyl]amino]-4-fluorobenzamide](/img/structure/B7557704.png)
![N-[3-(carbamoylamino)phenyl]piperidine-2-carboxamide](/img/structure/B7557705.png)
![2-[4-(Benzylamino)phenyl]acetamide](/img/structure/B7557706.png)
![2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide](/img/structure/B7557713.png)
![2-[4-[1-(Furan-2-yl)propan-2-ylsulfamoyl]pyrazol-1-yl]acetic acid](/img/structure/B7557719.png)
